[1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]-

Catalog No.
S12801208
CAS No.
M.F
C23H23ClN4O3
M. Wt
438.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-metho...

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]-

IUPAC Name

4-[2-chloro-4-methoxy-5-[[2-oxo-2-(4-prop-2-enoylpiperazin-1-yl)ethyl]amino]phenyl]benzonitrile

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C23H23ClN4O3/c1-3-22(29)27-8-10-28(11-9-27)23(30)15-26-20-12-18(19(24)13-21(20)31-2)17-6-4-16(14-25)5-7-17/h3-7,12-13,26H,1,8-11,15H2,2H3

InChI Key

FGAFAYNEJGRENL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=CC=C(C=C2)C#N)NCC(=O)N3CCN(CC3)C(=O)C=C

The compound [1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]- is a complex organic molecule characterized by a biphenyl structure substituted with various functional groups. This compound features a carbonitrile group at the para position of one phenyl ring, a chloro and methoxy group on the adjacent phenyl ring, and a piperazine moiety that is further substituted with an oxo group and an ethylamine link. The structural complexity suggests potential for diverse biological interactions and applications in medicinal chemistry.

The chemical reactivity of this compound can be analyzed through its functional groups:

  • Nitrile Group: The carbonitrile can undergo hydrolysis to form corresponding carboxylic acids.
  • Chloro Group: The chlorine atom can participate in nucleophilic substitution reactions, making it a potential site for further functionalization.
  • Methoxy Group: This group can be involved in electrophilic aromatic substitution reactions, enhancing the compound's reactivity towards electrophiles.
  • Piperazine Ring: The nitrogen atoms in the piperazine can act as bases or nucleophiles, allowing for various reactions such as alkylation or acylation.

These functional groups enable the compound to participate in various organic transformations, which could be exploited for synthetic purposes.

The biological activity of [1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]- can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. This tool assesses structure-activity relationships and has been shown to predict a wide array of biological activities based on molecular structure. Such predictions are crucial for identifying potential therapeutic applications or adverse effects associated with new compounds .

The synthesis of this compound may involve several steps:

  • Formation of Biphenyl Core: Typically achieved through coupling reactions such as Suzuki or Heck reactions.
  • Introduction of Functional Groups:
    • The nitrile group can be introduced via nucleophilic substitution on an appropriate halide precursor.
    • The chloro and methoxy groups can be added through electrophilic aromatic substitution reactions.
  • Piperazine Formation: The piperazine ring can be synthesized via cyclization of appropriate amine precursors.
  • Final Coupling: The final product can be obtained by coupling the piperazine derivative with the biphenyl precursor.

These methods highlight the versatility in synthetic strategies that can be employed to construct this complex molecule.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Given its structural features, it may exhibit activity against specific biological targets, making it a candidate for drug development.
  • Chemical Probes: Its unique structure could serve as a chemical probe in biological studies to elucidate mechanisms of action or interactions with biomolecules.
  • Material Science: The biphenyl structure may also find applications in materials science, particularly in organic electronics or polymers.

Interaction studies involving this compound would typically focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate biological activity against cell lines or specific assays related to its predicted pharmacological effects.

These studies are essential for understanding the therapeutic potential and safety profile of the compound.

Several compounds exhibit structural similarities to [1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]-, which include:

Compound NameStructural FeaturesBiological Activity
DiphenhydramineBiphenyl structure with an ethylene diamine side chainAntihistamine
FluoxetineBiphenyl with a piperazine moietySSRI (Selective Serotonin Reuptake Inhibitor)
ClozapineDibenzodiazepine structure with piperazineAntipsychotic

These compounds share common features such as biphenyl structures and piperazine rings but differ significantly in their pharmacological profiles and applications. The uniqueness of [1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]- lies in its specific combination of substituents that may confer distinct biological activities not present in these other compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

438.1458683 g/mol

Monoisotopic Mass

438.1458683 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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